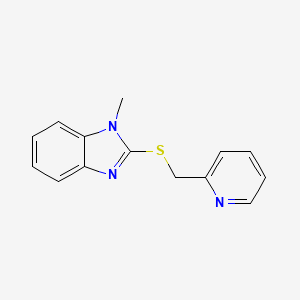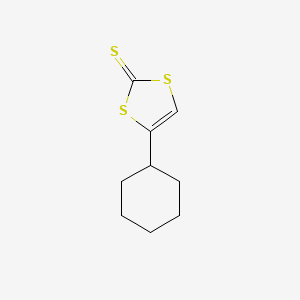![molecular formula C10H11BrN2S B7461611 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole (BMSDI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. BMSDI has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell walls and membranes. It has also been reported to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential as an antioxidant. 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has also been shown to decrease the levels of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has several advantages for lab experiments, including its high yield, easy synthesis, and low toxicity. However, 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has some limitations, including its low solubility in water and its potential to form polymorphs, which can affect its properties and activity.
Orientations Futures
There are several future directions for the study of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole. One potential area of research is the development of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole derivatives with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole, which could lead to the identification of new targets for drug discovery. Additionally, the use of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole in material science and corrosion inhibition could be further explored.
Méthodes De Synthèse
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole can be synthesized using various methods, including the reaction of 2-bromobenzyl chloride with thiourea in the presence of a base, or the reaction of 2-bromobenzyl bromide with thioacetamide in the presence of a catalyst. The synthesis method used depends on the desired yield and purity of the final product.
Applications De Recherche Scientifique
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has also been studied for its potential use as a corrosion inhibitor, as well as its ability to inhibit the formation of biofilms.
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSBRKZAGOXTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

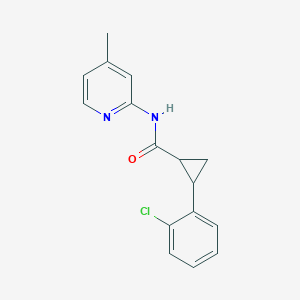
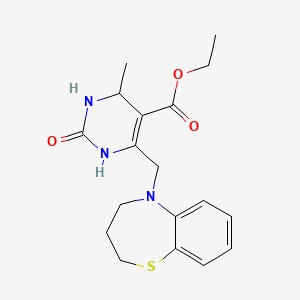
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)

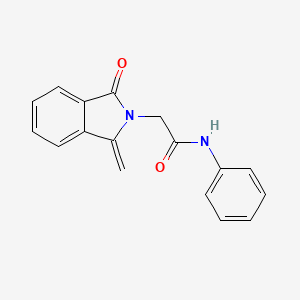
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
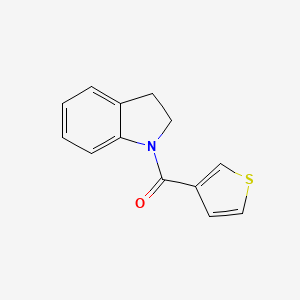
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
